9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one
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Overview
Description
9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one is a complex organic compound that belongs to the class of purine nucleosides This compound is characterized by its unique structure, which includes a purine base attached to a ribosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, glycosylation, and deprotection. The reaction conditions typically involve the use of protecting groups such as trityl chloride and reagents like trifluoroacetic acid for deprotection .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the formation of new compounds with altered functional groups .
Scientific Research Applications
9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biochemical pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the treatment of viral infections and cancer.
Mechanism of Action
The mechanism of action of 9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
8-methoxyguanosine: This compound has a similar structure but includes a methoxy group at the 8-position of the purine ring.
Guanosine: A naturally occurring nucleoside with a similar purine base but without the trityloxymethyl group.
Adenosine: Another purine nucleoside with a different base structure but similar overall properties.
Uniqueness
9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its specific structural features, such as the trityloxymethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C29H26N4O5 |
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Molecular Weight |
510.5 g/mol |
IUPAC Name |
9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C29H26N4O5/c34-24-22(38-28(25(24)35)33-18-32-23-26(33)30-17-31-27(23)36)16-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,22,24-25,28,34-35H,16H2,(H,30,31,36)/t22-,24?,25+,28-/m1/s1 |
InChI Key |
YEPZMZDCXFRHCL-JYOIYRBNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O |
Origin of Product |
United States |
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